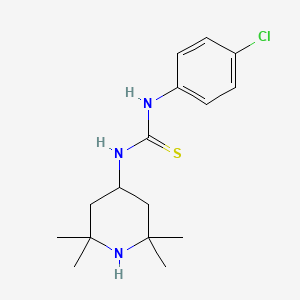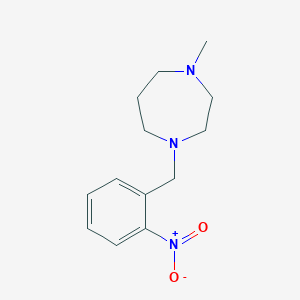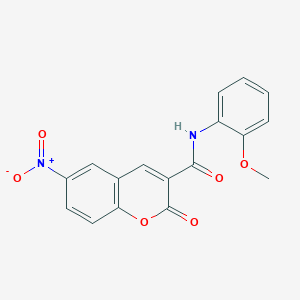
N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, commonly known as UMB-32, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. UMB-32 is a thiourea derivative that has been synthesized through a multi-step process.
作用机制
UMB-32 exerts its therapeutic effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, UMB-32 reduces inflammation and oxidative stress. UMB-32 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
UMB-32 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in vitro and in vivo. UMB-32 has also been shown to improve cognitive function in animal models of Alzheimer's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
UMB-32 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. UMB-32 has been shown to have low toxicity and is well-tolerated in animal models. However, UMB-32 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. UMB-32 also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of UMB-32. One area of research is the development of UMB-32 derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of UMB-32 for its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. The mechanism of action of UMB-32 is not fully understood, and further research is needed to elucidate its effects on cellular signaling pathways. Additionally, the safety and efficacy of UMB-32 in humans need to be evaluated in clinical trials.
Conclusion
UMB-32 is a promising chemical compound that has potential therapeutic applications in the treatment of neurodegenerative diseases, cancer, and other diseases. Its mechanism of action involves the inhibition of COX-2 and activation of the Nrf2 pathway. UMB-32 has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the effects of UMB-32 and its potential use in clinical settings.
合成方法
UMB-32 is synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,2,6,6-tetramethyl-4-piperidone to form N-(4-chlorophenyl)-N'-2,2,6,6-tetramethyl-4-piperidinyl)ketone sulfonamide. This intermediate product is then reacted with thiourea to form UMB-32. The synthesis method of UMB-32 has been optimized to improve the yield and purity of the final product.
科学研究应用
UMB-32 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. UMB-32 has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3S/c1-15(2)9-13(10-16(3,4)20-15)19-14(21)18-12-7-5-11(17)6-8-12/h5-8,13,20H,9-10H2,1-4H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDCJAAONDWSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]pyrrolidine](/img/structure/B5615178.png)

![ethyl 2-[(anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5615190.png)

![1-{3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5615206.png)
![4-ethyl-6-[3-(2-fluorophenoxy)azetidin-1-yl]-5-methylpyrimidin-2-amine](/img/structure/B5615211.png)
![3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B5615217.png)
![1-ethyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5615225.png)
![2-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5615233.png)
![4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole](/img/structure/B5615242.png)
![N-benzyl-2-(2,5-dioxo-1-imidazolidinyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5615246.png)
![1-[(3-fluorophenoxy)acetyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5615247.png)
![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5615254.png)
![5-[3-(piperidin-1-ylcarbonyl)phenyl]-2-furamide](/img/structure/B5615259.png)
